1-Phenylcyclopentanol
Overview
Description
1-Phenylcyclopentanol is an organic compound with the molecular formula C11H14O. It is a tertiary alcohol where a phenyl group is attached to the cyclopentanol ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylcyclopentanol can be synthesized through several methods. One common method involves the reduction of 1-phenylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-phenylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-phenylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-phenylcyclopentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products Formed
Oxidation: 1-Phenylcyclopentanone.
Reduction: 1-Phenylcyclopentane.
Substitution: Various substituted cyclopentanes depending on the nucleophile used.
Scientific Research Applications
1-Phenylcyclopentanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to enzyme-catalyzed reactions involving alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and act as a nucleophile in substitution reactions. The phenyl group enhances its reactivity by stabilizing intermediates through resonance.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Lacks the phenyl group, making it less reactive in certain reactions.
1-Phenylcyclopentanone: The ketone analog of 1-Phenylcyclopentanol, which is more reactive towards nucleophiles.
1-Phenylcyclopentane: The fully reduced form, which lacks the hydroxyl group and is less reactive.
Uniqueness
This compound is unique due to its tertiary alcohol structure combined with an aromatic phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-phenylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZGJVAQFFNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146798 | |
Record name | Benzene, cyclopent-1-yl-1-ol- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10487-96-4 | |
Record name | Benzene, cyclopent-1-yl-1-ol- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10487-96-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, cyclopent-1-yl-1-ol- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-1-cyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-phenylcyclopentanol be synthesized from readily available starting materials?
A1: Yes, this compound can be synthesized through a Grignard reaction. This involves reacting phenylmagnesium bromide with 2-methylcyclopentanone, followed by an acidic workup. This reaction sequence yields the desired this compound. []
Q2: Is this compound a chiral molecule?
A2: While the provided research doesn't explicitly state the chirality of this compound, the presence of a phenyl group and a hydroxyl group on the same carbon atom (carbon 1 of the cyclopentane ring) suggests that it could exist as a pair of enantiomers. Further investigation would be needed to confirm this and explore potential stereoselectivity in its formation or reactions. []
Q3: What happens when this compound is treated with acid?
A3: When treated with acid, this compound undergoes dehydration, leading to the formation of alkenes. Interestingly, this reaction doesn't produce a single product. Instead, it yields a mixture of 2-methyl-1-phenylcyclopentene and 3-methyl-2-phenylcyclopentene, demonstrating regioselective elimination. []
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